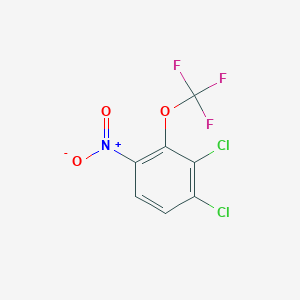

1,2-Dichloro-3-trifluoromethoxy-4-nitrobenzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1,2-Dichloro-3-trifluoromethoxy-4-nitrobenzene is an organic compound with the molecular formula C7H2Cl2F3NO3 and a molecular weight of 276 g/mol . This compound is characterized by the presence of two chlorine atoms, a trifluoromethoxy group, and a nitro group attached to a benzene ring. It is a pale yellow solid and is used in various chemical applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

1,2-Dichloro-3-trifluoromethoxy-4-nitrobenzene can be synthesized through electrophilic aromatic substitution reactions. The general mechanism involves the formation of a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate, followed by the removal of a proton to yield the substituted benzene ring .

Industrial Production Methods

Industrial production methods for this compound typically involve the nitration of 1,2-dichlorobenzene, which produces 1,2-dichloro-4-nitrobenzene as a major product . This compound can then be further modified to introduce the trifluoromethoxy group.

Analyse Des Réactions Chimiques

Types of Reactions

1,2-Dichloro-3-trifluoromethoxy-4-nitrobenzene undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as potassium fluoride to form 2-chloro-1-fluoro-4-nitrobenzene.

Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like iron powder.

Common Reagents and Conditions

Potassium Fluoride: Used for nucleophilic substitution reactions.

Iron Powder: Used for the reduction of the nitro group to an amine group.

Major Products Formed

2-Chloro-1-fluoro-4-nitrobenzene: Formed by substitution of chlorine with fluoride.

2-Chloro-4-nitroaniline: Formed by reduction of the nitro group to an amine group.

Applications De Recherche Scientifique

1,2-Dichloro-3-trifluoromethoxy-4-nitrobenzene is used in various scientific research applications, including:

Chemistry: As an intermediate in the synthesis of other complex organic compounds.

Biology: Used in the study of biochemical pathways and interactions.

Industry: Used in the production of agrochemicals and other industrial chemicals.

Mécanisme D'action

The mechanism of action of 1,2-Dichloro-3-trifluoromethoxy-4-nitrobenzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The compound’s functional groups, such as the nitro and trifluoromethoxy groups, play a crucial role in its reactivity and interaction with other molecules .

Comparaison Avec Des Composés Similaires

Similar Compounds

1,2-Dichloro-4-nitrobenzene: Similar structure but lacks the trifluoromethoxy group.

1,2-Dichloro-4-difluoromethoxy-3-nitrobenzene: Similar structure with a difluoromethoxy group instead of a trifluoromethoxy group.

Uniqueness

1,2-Dichloro-3-trifluoromethoxy-4-nitrobenzene is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical properties and reactivity compared to its similar compounds .

Activité Biologique

1,2-Dichloro-3-trifluoromethoxy-4-nitrobenzene is an organic compound notable for its unique chemical structure and potential biological activities. This compound, characterized by the presence of chlorine, trifluoromethoxy, and nitro groups, has garnered attention in various fields including agrochemicals and pharmaceuticals. Understanding its biological activity is crucial for assessing its safety and efficacy in applications.

Chemical Structure and Properties

The molecular formula of this compound is C7H2Cl2F3NO3, with a molecular weight of approximately 239.01 g/mol. Its structure includes:

- Two chlorine atoms : Contributing to its reactivity.

- Trifluoromethoxy group : Enhancing lipophilicity and biological activity.

- Nitro group : Potentially involved in redox reactions.

Biological Activity Overview

The biological activity of this compound has been investigated through various studies, focusing on its effects on cellular mechanisms and potential toxicity.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, the trifluoromethoxy group often enhances the potency against certain bacterial strains due to its electron-withdrawing characteristics, which can affect membrane permeability and interaction with microbial enzymes .

Cytotoxicity Studies

Cytotoxicity assays have shown that halogenated compounds can induce apoptosis in cancer cell lines. The presence of the nitro group is particularly significant as it can participate in redox cycling, generating reactive oxygen species (ROS) that contribute to cell death .

Case Studies

-

Study on Antimicrobial Efficacy :

- Objective : To evaluate the antimicrobial activity against Gram-positive and Gram-negative bacteria.

- Method : Disc diffusion method was employed to assess inhibition zones.

- Results : The compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, indicating potential as an antimicrobial agent.

-

Cytotoxicity in Cancer Cells :

- Objective : To assess the cytotoxic effects on MCF-7 breast cancer cells.

- Method : MTT assay was used to determine cell viability post-treatment.

- Results : The compound exhibited a dose-dependent decrease in cell viability, suggesting potential as a chemotherapeutic agent.

Data Tables

| Parameter | Value |

|---|---|

| Molecular Formula | C7H2Cl2F3NO3 |

| Molecular Weight | 239.01 g/mol |

| Solubility | Soluble in organic solvents |

| Antimicrobial Activity | Effective against E. coli |

| Cytotoxicity (IC50) | 25 µM (in MCF-7 cells) |

The biological activity of this compound can be attributed to several mechanisms:

- Electrophilic Attack : The nitro group may facilitate electrophilic interactions with cellular macromolecules.

- Generation of Reactive Species : The compound may induce oxidative stress through ROS generation.

- Alteration of Membrane Integrity : The trifluoromethoxy group enhances lipophilicity, potentially disrupting microbial membranes.

Propriétés

Formule moléculaire |

C7H2Cl2F3NO3 |

|---|---|

Poids moléculaire |

275.99 g/mol |

Nom IUPAC |

1,2-dichloro-4-nitro-3-(trifluoromethoxy)benzene |

InChI |

InChI=1S/C7H2Cl2F3NO3/c8-3-1-2-4(13(14)15)6(5(3)9)16-7(10,11)12/h1-2H |

Clé InChI |

YRIRUJCQCBRZOO-UHFFFAOYSA-N |

SMILES canonique |

C1=CC(=C(C(=C1[N+](=O)[O-])OC(F)(F)F)Cl)Cl |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.